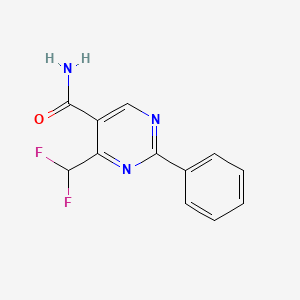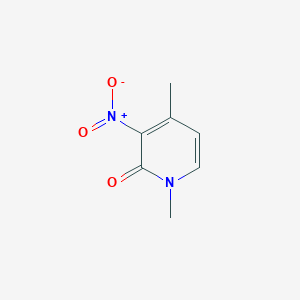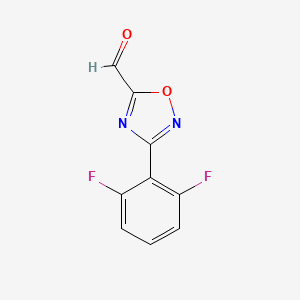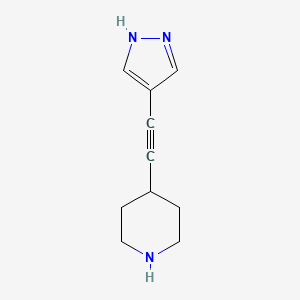
4-((1H-Pyrazol-4-yl)ethynyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Pyrazol-4-yl)ethynyl)piperidine is an organic compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound is characterized by the presence of a pyrazole ring attached to a piperidine ring via an ethynyl linkage. It is a versatile compound with applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine typically involves the coupling of a pyrazole derivative with a piperidine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodopyrazole with ethynylpiperidine in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Pyrazol-4-yl)ethynyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-((1H-Pyrazol-4-yl)ethynyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as soluble epoxide hydrolase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)pyridine: Another pyrazole derivative with similar structural features but different applications.
4-(1H-Pyrazol-4-yl)phenylpiperidine: A compound with a phenyl group instead of an ethynyl linkage, used in different medicinal chemistry contexts.
1H-Pyrazole-4-boronic acid: A pyrazole derivative used in cross-coupling reactions.
Uniqueness
4-((1H-Pyrazol-4-yl)ethynyl)piperidine is unique due to its ethynyl linkage, which imparts distinct chemical reactivity and biological activity. This structural feature allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-[2-(1H-pyrazol-4-yl)ethynyl]piperidine |
InChI |
InChI=1S/C10H13N3/c1(2-10-7-12-13-8-10)9-3-5-11-6-4-9/h7-9,11H,3-6H2,(H,12,13) |
InChI Key |
ZDKCCWCXMCGFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C#CC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


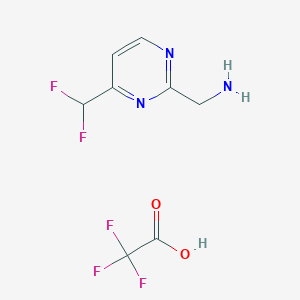

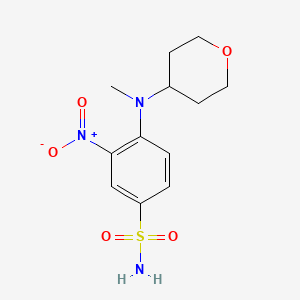

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
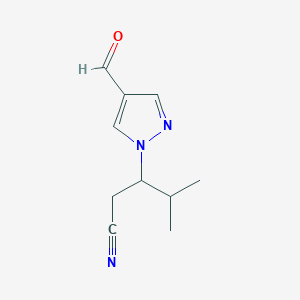
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
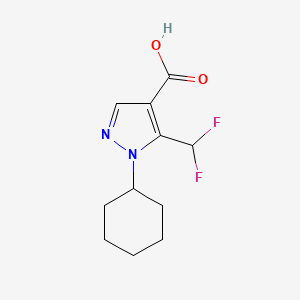
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
